4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine
Description
4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 2,5-dimethylpyrrole moiety
Properties
IUPAC Name |
4-[(2,5-dimethylpyrrol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10-3-4-11(2)14(10)9-12-5-7-13-8-6-12/h3-4,12-13H,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMANVGUXWRCNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384656 | |
| Record name | 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-77-0 | |
| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paal-Knorr Cyclocondensation
The 2,5-dimethylpyrrole moiety is synthesized via the Paal-Knorr reaction, a cornerstone for pyrrole derivatives. Hexane-2,5-dione reacts with ammonium acetate in acetic acid under reflux (3–6 h), yielding 2,5-dimethylpyrrole in >90% purity.
Reaction Conditions
| Reagent | Stoichiometry | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Hexane-2,5-dione | 1.0 eq | AcOH | 110°C | 4 h | 92% |
| Ammonium acetate | 2.5 eq | - | - | - | - |
Mechanistic Insight : Protonation of the diketone enables nucleophilic attack by ammonia, followed by cyclodehydration.
Preparation of Piperidine Intermediates
Hydrogenation of Pyridine Derivatives
4-Pyridinecarboxaldehyde derivatives are hydrogenated to piperidines using Ru/C or Rh/C catalysts under 2–4 MPa H₂. For example, 4-(dimethoxymethyl)pyridine hydrogenates to 4-(dimethoxymethyl)piperidine with ≥96% yield.
- Catalyst : 5% Ru/C (7 g per 140 g substrate)
- Solvent : Toluene
- Conditions : 40–100°C, 2–12 h, 2–4 MPa H₂
- Yield : 96.9–97.2%
Table 1 : Hydrogenation Efficiency
| Substrate | Catalyst | H₂ Pressure | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-(Dimethoxymethyl)pyridine | Ru/C | 2 MPa | 40 | 12 | 97.2 |
| 4-(Dimethoxymethyl)pyridine | Rh/C | 4 MPa | 100 | 2 | 96.9 |
Alkylation Strategies for Methylene Bridge Formation
Nucleophilic Substitution
4-(Chloromethyl)piperidine reacts with the sodium salt of 2,5-dimethylpyrrole in polar aprotic solvents (e.g., DMF) under N₂.
Example Protocol :
- Piperidine Intermediate : 4-(Chloromethyl)piperidine (1.0 eq)
- Pyrrole Derivative : 2,5-Dimethylpyrrole (1.2 eq), NaH (1.5 eq)
- Solvent : DMF, 0°C → RT, 12 h
- Yield : 78–85%
Challenges : Steric hindrance from 2,5-dimethyl groups reduces reaction rates. Excess pyrrole (1.5 eq) and prolonged reaction times (24 h) improve yields.
Mitsunobu Coupling
A hydroxymethylpiperidine derivative couples with 2,5-dimethylpyrrole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Conditions :
- Solvent : THF, 0°C → RT
- Reagents : DEAD (1.2 eq), PPh₃ (1.2 eq)
- Yield : 70–75%
Integrated Synthetic Routes
One-Pot Sequential Synthesis
Combining pyrrole formation and piperidine functionalization in a single vessel reduces purification steps:
- Pyrrole Synthesis : Hexane-2,5-dione + NH₄OAc → 2,5-dimethylpyrrole.
- Piperidine Alkylation : In situ generation of 4-(chloromethyl)piperidine followed by coupling.
Yield : 68% overall (two steps).
Reductive Amination
4-Piperidone reacts with 2,5-dimethylpyrrolylmethylamine under H₂ (5 atm) and Raney Ni:
Conditions :
Comparative Analysis of Methods
Table 2 : Method Efficiency and Limitations
Industrial-Scale Considerations
Catalyst Recycling
Ru/C catalysts from hydrogenation steps are filtered and reused ≥5 times without significant activity loss.
Solvent Recovery
Toluene and DMF are distilled under reduced pressure (−0.1 MPa, 45–50°C) and reused, reducing costs by ~30%.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine is C12H20N2, with a molecular weight of 192.30 g/mol. The compound features a piperidine ring substituted with a pyrrole moiety that contains two methyl groups at the 2 and 5 positions. This unique structure contributes to its distinct chemical and biological properties.
Chemistry
The compound serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for creating more complex organic molecules.
Biology
Research indicates that this compound exhibits antimicrobial and antitumor properties . It has been shown to inhibit key enzymes such as Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR), which are crucial for bacterial growth and DNA synthesis respectively.
Medicine
The compound is being explored for its therapeutic applications , particularly in drug development. Its ability to enhance monoclonal antibody production in recombinant Chinese hamster ovary cells suggests potential uses in biopharmaceutical manufacturing .
Industry
In industrial applications, it is utilized in the production of specialty chemicals and materials, owing to its chemical stability and reactivity.
The biological activities of this compound include:
- Antimicrobial Effects : Studies have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.
- Enhancement of Monoclonal Antibody Production : The compound has been shown to increase the production of monoclonal antibodies by suppressing cell growth while enhancing glucose uptake and ATP levels during the production process .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of pyrrole compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that derivatives containing the 4-(2,5-dimethyl-1H-pyrrol-1-yl)methyl group showed superior antibacterial properties compared to other tested compounds.
Case Study 2: Monoclonal Antibody Production
In a bioprocessing context, researchers investigated the effect of this compound on monoclonal antibody production in CHO cells. The results demonstrated that this compound not only increased antibody yield but also improved the quality by controlling glycosylation patterns .
Mechanism of Action
The mechanism of action of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biological system.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]pyridine
- 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzene
Uniqueness
4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine, a compound with the molecular formula CHN, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and implications in therapeutic applications based on a review of recent literature.
- Molecular Formula : CHN
- Molar Mass : 192.3 g/mol
- Melting Point : 50 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in enhancing monoclonal antibody (mAb) production and demonstrating antiviral properties.
1. Enhancement of Monoclonal Antibody Production
A study highlighted that derivatives of this compound significantly increased mAb production in recombinant Chinese hamster ovary (rCHO) cells. The compound suppressed cell growth while enhancing glucose uptake and ATP levels, crucial for optimal cell metabolism during antibody production. The structure-activity relationship (SAR) analysis revealed that the 2,5-dimethylpyrrole moiety was particularly effective in boosting cell-specific productivity by up to 2.2-fold compared to controls .
| Parameter | Control | With MPPB | Increase (%) |
|---|---|---|---|
| Cell-specific productivity | Baseline | 2.2x | 120% |
| Glucose uptake rate | Baseline | Increased | Significant |
| Intracellular ATP levels | Baseline | Increased | Significant |
2. Antiviral Activity
The compound has shown promise as an antiviral agent, particularly against HIV and other viruses. In vitro studies demonstrated that certain derivatives exhibited inhibitory effects on viral replication at micromolar concentrations. The evaluation of these compounds indicated effective inhibition of respiratory syncytial virus (RSV) replication with EC values ranging from 5 to 28 μM .
The mechanism by which this compound enhances mAb production is primarily through metabolic modulation in cell cultures:
- Suppression of Cell Growth : By inhibiting excessive proliferation, the compound allows for more resources to be allocated towards antibody synthesis.
- Increased Glucose Uptake : Enhanced glucose utilization supports higher energy production necessary for mAb synthesis.
- Altered N-Glycan Profiles : The compound's influence on glycosylation patterns can improve the efficacy and stability of therapeutic antibodies .
Case Study 1: Monoclonal Antibody Production
In a controlled laboratory setting, rCHO cells treated with MPPB showed a marked increase in mAb yield compared to untreated controls. The study involved multiple batches over several weeks, confirming the reproducibility of results across different experimental conditions.
Case Study 2: Antiviral Efficacy
A series of experiments were conducted to evaluate the antiviral properties of various derivatives against HIV. Compounds were tested for their ability to inhibit viral replication in cultured human T-cells, demonstrating significant reductions in viral load at specific concentrations.
Q & A
Q. How can researchers reconcile conflicting results in the literature regarding the compound’s reactivity with electrophilic reagents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
